1-(2,6-Difluorobenzoyl)piperazine chemical structure and properties
1-(2,6-Difluorobenzoyl)piperazine chemical structure and properties
[1]
Executive Summary
1-(2,6-Difluorobenzoyl)piperazine (CAS: 179334-15-7) is a specialized heterocyclic building block widely employed in medicinal chemistry. It serves as a critical scaffold in the development of kinase inhibitors, antiviral agents, and psychotropic drugs. The compound features a piperazine ring mono-acylated with a 2,6-difluorobenzoyl moiety, a structural motif selected for its ability to modulate metabolic stability and conformational rigidity. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthetic protocols, and applications in drug discovery.
Part 1: Chemical Identity & Structural Analysis
The 2,6-difluorobenzoyl group is a "privileged substructure" in drug design. The fluorine atoms at the ortho positions exert significant steric and electronic effects, often twisting the amide bond out of planarity with the phenyl ring, thereby creating a distinct 3D molecular shape that differs from non-fluorinated analogs.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | (2,6-Difluorophenyl)(piperazin-1-yl)methanone |
| Common Name | 1-(2,6-Difluorobenzoyl)piperazine |
| CAS Registry Number | 179334-15-7 |
| Molecular Formula | C₁₁H₁₂F₂N₂O |
| SMILES | FC1=CC=CC(F)=C1C(=O)N2CCNCC2 |
| InChI Key | Unique identifier (derivative dependent, core: check specific database) |
Structural Features[1][5][6][7][8][9][10]
-
Fluorine Effect: The two fluorine atoms at the 2 and 6 positions of the benzoyl ring create a "metabolic blockade," preventing oxidative metabolism (hydroxylation) at these susceptible sites.
-
Amide Rotamerism: The steric bulk of the ortho-fluorines restricts rotation around the aryl-carbonyl bond, potentially locking the molecule into a bioactive conformation favored by specific receptor pockets (e.g., kinase ATP-binding sites).
-
Piperazine Handle: The secondary amine (N4) of the piperazine ring remains free, acting as a versatile nucleophile for further functionalization (alkylation, acylation, or reductive amination).
Part 2: Physicochemical Properties
The following data represents a synthesis of experimental and predicted values standard for this class of benzoyl piperazines.
| Property | Value / Range | Notes |
| Molecular Weight | 226.22 g/mol | Monoisotopic mass: 226.09 |
| Physical State | Solid or Viscous Oil | Often isolated as HCl salt (Solid) |
| Melting Point | 225–227 °C (as HCl salt) | Free base may be an oil/low-melt solid |
| Boiling Point | ~356 °C | Predicted at 760 mmHg |
| LogP (Predicted) | 1.1 – 1.4 | Moderate lipophilicity |
| pKa (Basic N) | ~8.5 – 9.0 | Typical for secondary piperazine amine |
| Solubility | DMSO, Methanol, DCM | Low solubility in water (free base) |
Part 3: Synthetic Pathways & Process Chemistry
Strategy: Selective Mono-Acylation
The primary challenge in synthesizing 1-(2,6-difluorobenzoyl)piperazine is avoiding the formation of the symmetric byproduct, 1,4-bis(2,6-difluorobenzoyl)piperazine. Two robust methods are recommended:
Method A: The "Boc-Protection" Route (High Purity)
This method is preferred for pharmaceutical-grade synthesis as it guarantees mono-substitution.
-
Protection: React piperazine with Boc-anhydride (Boc₂O) to form tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).
-
Acylation: React 1-Boc-piperazine with 2,6-difluorobenzoyl chloride in the presence of a base (Et₃N or DIPEA).
-
Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane.
Method B: The "Excess Piperazine" Route (Economical)
Suitable for large-scale, lower-cost production where chromatography is feasible.
-
Stoichiometry Control: Use a large excess of piperazine (4–5 equivalents) relative to 2,6-difluorobenzoyl chloride.
-
Addition: Slowly add the acid chloride to the piperazine solution at low temperature (0 °C).
-
Purification: The excess piperazine acts as a scavenger and is easily removed by aqueous wash, leaving the mono-benzoylated product.
Detailed Protocol (Method A: Boc-Route)
Reagents:
-
1-Boc-piperazine (1.0 eq)
-
2,6-Difluorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
-
TFA (for deprotection)[1]
Step-by-Step Workflow:
-
Setup: Dissolve 1-Boc-piperazine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0 °C.
-
Acylation: Dropwise add 2,6-difluorobenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of intermediate).
-
Workup: Wash the organic layer with water (2 x 30 mL), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the intermediate in DCM (20 mL). Add TFA (5 mL) and stir at room temperature for 2 hours.
-
Isolation: Evaporate volatiles. Basify the residue with saturated Na₂CO₃ to pH > 10. Extract with DCM (3 x 30 mL). Dry and concentrate to yield 1-(2,6-difluorobenzoyl)piperazine .
Visualization: Synthetic Workflow
Caption: Step-wise synthesis via the Boc-protection strategy to ensure selective mono-acylation.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features should be observed.
1H NMR (Representative Data in DMSO-d6)
-
Aromatic Region (7.0 – 7.6 ppm): A multiplet corresponding to the 3 protons of the 2,6-difluorophenyl ring.[2] The 2,6-difluoro substitution pattern typically results in a triplet-of-triplets or complex multiplet due to H-F coupling.
-
Piperazine Region (2.6 – 3.8 ppm):
-
Two broad triplets or multiplets at ~3.2 – 3.6 ppm (4H, protons adjacent to the amide carbonyl).
-
Two broad triplets or multiplets at ~2.6 – 2.9 ppm (4H, protons adjacent to the secondary amine).
-
Note: The amide bond rotation may cause broadening of the signals at room temperature.
-
Mass Spectrometry (ESI-MS)[1]
-
[M+H]+ Peak: Observed at m/z 227.1 .
-
Fragmentation: Loss of the piperazine ring or cleavage of the amide bond may be observed in MS/MS modes.
Part 5: Medicinal Chemistry Applications[6][12][13]
1-(2,6-Difluorobenzoyl)piperazine is not just a passive linker; it is an active pharmacophore used to optimize drug properties.
Kinase Inhibitors (Anticancer)
The 2,6-difluorobenzoyl moiety is frequently incorporated into ATP-competitive kinase inhibitors.
-
Mechanism: The fluorine atoms can form weak interactions with backbone residues in the kinase hinge region or hydrophobic pockets.
-
Conformational Lock: The steric clash between the ortho-fluorines and the carbonyl oxygen forces the phenyl ring to be perpendicular to the amide plane. This "twisted" conformation often matches the bioactive conformation required for binding, reducing the entropic penalty of binding.
Metabolic Stability
-
Blockade: In non-fluorinated benzoyl piperazines, the para and ortho positions are metabolic "hotspots" for Cytochrome P450 oxidation. The 2,6-difluoro substitution effectively blocks the ortho sites.
-
Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active drugs.
Antiviral & Antimicrobial Agents
Derivatives of this scaffold have shown activity against:
-
Influenza A: By interfering with viral entry or replication pathways.
-
Mycobacterium tuberculosis: As structural analogs in the development of DprE1 inhibitors (though often with more complex heterocycles attached).
Part 6: Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the amide is generally stable. Keep away from strong oxidizing agents.
References
-
Sigma-Aldrich. 1-(2,6-Difluorobenzoyl)piperazine Product Page (CAS 179334-15-7). Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. Available at:
-
Molecules Journal. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025).[3][4][5] Discusses synthesis and antiviral applications of fluorobenzoyl piperazines.
-
BenchChem. Technical Guide to the Synthesis of 1-Benzoylpiperazine. (General protocol adaptation). Available at:
-
Frontiers in Chemistry. Design and Synthesis of Novel Piperazine Derivatives as Potential Anticancer Agents. (Discusses 2,6-difluorobenzoyl moiety in kinase inhibitors). Available at:
